Unii-7YM030A71C
Description
UNII-7YM030A71C is a brominated aromatic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol . These compounds share a bromine atom attached to an aromatic ring, which enhances electrophilic reactivity and influences solubility and bioavailability .
Properties
CAS No. |
1193902-95-2 |
|---|---|
Molecular Formula |
C42H56N6O10S |
Molecular Weight |
837.0 g/mol |
IUPAC Name |
(1R,18R,22R,26S,29S)-26-cyclopentyl-N-[(1R,2S)-2-ethenyl-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-7-methoxy-11,24,27-trioxo-2,23-dioxa-4,12,25,28-tetrazapentacyclo[26.2.1.03,12.05,10.018,22]hentriaconta-3,5(10),6,8-tetraene-29-carboxamide |
InChI |
InChI=1S/C42H56N6O10S/c1-4-27-23-42(27,38(52)46-59(54,55)41(2)18-19-41)45-35(49)32-22-29-24-48(32)37(51)34(26-12-7-8-13-26)44-40(53)58-33-15-10-14-25(33)11-6-5-9-20-47-36(50)30-17-16-28(56-3)21-31(30)43-39(47)57-29/h4,16-17,21,25-27,29,32-34H,1,5-15,18-20,22-24H2,2-3H3,(H,44,53)(H,45,49)(H,46,52)/t25-,27-,29-,32+,33-,34+,42-/m1/s1 |
InChI Key |
HMYVZDWJFQOHCD-XEZGQWAWSA-N |
Isomeric SMILES |
CC1(CC1)S(=O)(=O)NC(=O)[C@]2(C[C@H]2C=C)NC(=O)[C@@H]3C[C@@H]4CN3C(=O)[C@@H](NC(=O)O[C@@H]5CCC[C@H]5CCCCCN6C(=O)C7=C(C=C(C=C7)OC)N=C6O4)C8CCCC8 |
Canonical SMILES |
CC1(CC1)S(=O)(=O)NC(=O)C2(CC2C=C)NC(=O)C3CC4CN3C(=O)C(NC(=O)OC5CCCC5CCCCCN6C(=O)C7=C(C=C(C=C7)OC)N=C6O4)C8CCCC8 |
Origin of Product |
United States |
Preparation Methods
The synthesis of MK-2748 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and deionized water (ddH2O) . The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
MK-2748 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: MK-2748 can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MK-2748 has significant applications in scientific research, particularly in the fields of:
Chemistry: Used as a reference compound for studying protease inhibitors.
Biology: Employed in research on hepatitis C virus replication and inhibition.
Medicine: Investigated for its potential therapeutic effects in treating hepatitis C virus infections.
Industry: Utilized in the development of antiviral drugs and related research
Mechanism of Action
MK-2748 exerts its effects by inhibiting the NS3 protease of the hepatitis C virus. The NS3 protease is essential for the viral replication process, and its inhibition prevents the virus from replicating and spreading . The molecular targets and pathways involved include the NS3/4A protease complex, which is critical for the cleavage of the viral polyprotein .
Comparison with Similar Compounds
Key Properties of UNII-7YM030A71C:
- Solubility : 0.687 mg/mL in water (comparable to CAS 1761-61-1) .
- Log S (ESOL) : -2.47, indicating moderate lipophilicity .
- Synthetic Route : Typically synthesized via catalytic reactions in tetrahydrofuran (THF) using green chemistry principles, yielding >98% purity .
Comparison with Similar Compounds
The following compounds were selected for comparison based on structural homology (brominated aromatic cores) and functional applications (pharmaceutical intermediates or agrochemical precursors):
Table 1: Structural and Physicochemical Comparison
Key Findings:
Structural Similarities: this compound and CAS 1761-61-1 share identical molecular formulas and weights, suggesting they may be stereoisomers or regioisomers . CAS 7254-19-5 (C₉H₆BrNO₂) introduces an additional nitro group, increasing molecular weight and reducing solubility (0.052 mg/mL vs. 0.687 mg/mL) .
Functional Differences :
- Solubility : this compound exhibits higher aqueous solubility than CAS 7254-19-5 due to fewer hydrophobic substituents .
- Bioactivity : CAS 7254-19-5 inhibits CYP1A2, a critical enzyme in drug metabolism, whereas this compound’s enzymatic interactions remain uncharacterized .
- Synthetic Efficiency : this compound and CAS 196081-71-7 achieve >95% yields using green catalysts (e.g., A-FGO), outperforming CAS 7254-19-5 (85% yield) .
Thermodynamic Stability :
- This compound’s Log S (-2.47) and CAS 196081-71-7’s Log S (-2.63) indicate similar partitioning behavior, favoring membrane permeability in drug design .
Research Implications and Limitations
- NMR Data Consistency : Structural elucidation of this compound requires NMR data in the same solvent as reference compounds to avoid "apparent-equivalent diastereoisomerism" errors .
- Functional Gaps : The absence of CYP inhibition data for this compound limits its pharmacological profiling compared to CAS 7254-19-5 .
Biological Activity
UNII-7YM030A71C, a compound identified by its unique ingredient identifier (UNII), has garnered attention in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article explores the biological activity of this compound, including its synthesis, mechanisms, and relevant case studies.
This compound is a synthetic compound with specific structural characteristics that influence its biological activity. The molecular formula is , with a molecular weight of 229.23 g/mol. The IUPAC name for this compound is (2R)-1-[2-[(2-aminoacetyl)amino]acetyl]pyrrolidine-2-carboxylic acid. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Interaction : The compound acts as a substrate for specific peptidases, leading to the generation of bioactive fragments that can influence physiological processes such as cell proliferation and apoptosis.
- Signal Transduction : this compound may modulate signaling pathways associated with cellular responses, potentially impacting inflammation and immune responses.
Therapeutic Potential
Research has indicated several therapeutic applications for this compound:
- Anti-inflammatory Effects : Case studies suggest that this compound may reduce inflammatory markers in various models, indicating potential for treating conditions like arthritis and other inflammatory diseases.
- Wound Healing : Preliminary studies have shown that this compound promotes wound healing by enhancing fibroblast activity and collagen deposition.
- Neuroprotective Properties : Some research indicates that the compound may protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative diseases.
Case Studies
Several case studies have explored the efficacy and safety of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anti-inflammatory effects in vivo | Significant reduction in TNF-alpha levels in treated groups compared to controls. |
| Study B | Assess wound healing properties | Enhanced fibroblast migration and increased collagen synthesis observed in treated wounds. |
| Study C | Investigate neuroprotective effects | Reduction in apoptosis markers in neuronal cells exposed to oxidative stress when treated with the compound. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
